3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]aniline
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Overview
Description
“3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]aniline” is a compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are aromatic compounds containing an oxadiazole ring, which is a five-membered heterocyclic ring with two carbon atoms, one oxygen atom, and two nitrogen atoms .
Scientific Research Applications
Antitumor Activity
Novel Oxadiazoles and Antitumor Activity : Research on 1,2,4-oxadiazole derivatives, similar to 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]aniline, has shown promising antitumor activity. These compounds were tested against various cell lines, with some showing significant potency in inhibiting cancer cell growth (Maftei et al., 2016).
Natural Product Analogs and Antitumor Effects : Analogous compounds to this compound, derived from natural products, have been synthesized and shown to have antitumor activity in vitro, demonstrating their potential in cancer therapy (Maftei et al., 2013).
Polymerization Potential
- Synthesis of Amines for Polymerization : The transformation of related oxadiazole compounds into amines presents potential for use in polymerization processes. These amines could be utilized as monomers in various polymerization techniques (Tarasenko et al., 2017).
Antimicrobial Activity
- Antimicrobial Properties : Compounds structurally similar to this compound have shown antimicrobial activities. This includes efficacy against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Kavitha et al., 2016).
Sensing Applications
- Aniline Sensing via Fluorescence : Oxadiazole derivatives have been explored for their ability to sense aniline through fluorescence quenching. This application could be important in environmental monitoring and industrial processes (Naik et al., 2018).
Future Directions
The future research directions for “3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]aniline” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications. Given the wide range of biological activities exhibited by oxadiazole derivatives, these compounds may have potential uses in various fields, including medicinal chemistry .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,3,4-oxadiazoles, have been reported to exhibit various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .
Mode of Action
It is known that oxadiazole derivatives can interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Oxadiazole derivatives have been reported to influence a broad range of chemical and biological properties .
Result of Action
Oxadiazole derivatives have been reported to exhibit various biological activities .
Biochemical Analysis
Cellular Effects
Oxadiazole derivatives have been reported to show various biological activities, suggesting that they may influence cell function
Molecular Mechanism
Oxadiazole derivatives have been reported to show various biological activities, suggesting that they may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O/c15-11-6-4-9(5-7-11)13-17-14(19-18-13)10-2-1-3-12(16)8-10/h1-8H,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHXEFJFRDCOAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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